11-O-Formyl 21-Ethyl formate Dexamethasone
Overview
Description
Scientific Research Applications
Metabolism and Isoenzyme Investigation
Dexamethasone has been instrumental in researching the sensitivity of the hypothalamic-pituitary-adrenal axis and in differentiating the activities of 11 beta-hydroxysteroid dehydrogenase (11 beta HSD) isozymes. A study developed a gas chromatographic mass spectrometric assay for dexamethasone and its metabolite, 11-dehydrodexamethasone, confirming dexamethasone as a substrate for 11 beta-HSD2, but not for 11 beta-HSD1. This discovery aids in understanding the metabolism of dexamethasone and its interaction with specific isozymes (Best, Nelson, & Walker, 1997).
Anticatabolic Action Research
The anticatabolic effects of formebolone, a derivative of dexamethasone, were demonstrated in castrated rats treated with dexamethasone-21-phosphate. This study highlighted the non-virilizing action of formebolone, providing insights into its potential therapeutic applications (Cerutti, Forlani, & Galimberti, 1976).
Ocular Delivery Studies
Dexamethasone's ocular delivery has been explored using poly(hydroxyethyl methacrylate) (PHEMA) gels in contact lenses. This research focused on three dexamethasone derivatives to assess their loading and release dynamics, offering a promising approach for increased bioavailability in ophthalmological treatments (Kim & Chauhan, 2007).
Analytical Methods in Drug Distribution Studies
A sensitive ultra-performance liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry (UPLC-APCI-MS/MS) method was developed for determining dexamethasone in ocular tissues. This method was applied in a rabbit study, providing insights into the distribution of dexamethasone following topical administration, enhancing understanding of its pharmacokinetics (Matta et al., 2018).
properties
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17S)-9-bromo-17-(2-ethoxycarbonyloxyacetyl)-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] formate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33BrO8/c1-5-33-22(31)34-13-20(30)26(32)15(2)10-19-18-7-6-16-11-17(29)8-9-23(16,3)25(18,27)21(35-14-28)12-24(19,26)4/h8-9,11,14-15,18-19,21,32H,5-7,10,12-13H2,1-4H3/t15-,18-,19-,21-,23-,24-,25-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTOBXRMWWTWQM-WXCKMOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Br)OC=O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OCC(=O)[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Br)OC=O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33BrO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-O-Formyl 21-Ethyl formate Dexamethasone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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